

Electrophilic and nucleophilic sites of 3-Chloro-2-cyanopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-cyanopyridine

Cat. No.: B015407

[Get Quote](#)

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of **3-Chloro-2-cyanopyridine**

Executive Summary

3-Chloro-2-cyanopyridine is a pivotal heterocyclic building block, extensively utilized in the synthesis of high-value molecules within the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} Its synthetic versatility is a direct consequence of its distinct electronic architecture, which features multiple reactive sites susceptible to both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the electronic properties of **3-chloro-2-cyanopyridine**, elucidating the causality behind its reactivity. We will dissect the key electrophilic and nucleophilic centers, present detailed mechanistic discussions for principal reaction classes, and provide validated, step-by-step experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of a Versatile Heterocycle

In the landscape of medicinal and process chemistry, substituted pyridines are privileged scaffolds due to their prevalence in biologically active compounds. **3-Chloro-2-cyanopyridine** emerges as a particularly valuable intermediate.^[2] Its structure, featuring a chlorinated pyridine ring appended with a nitrile group, offers a rich playground for chemical transformations.^[1] This strategic arrangement of functional groups allows for sequential and regioselective

modifications, making it an essential precursor for constructing complex molecular architectures, including various antibacterial drugs and specialized polymers.[\[1\]](#)[\[2\]](#) Understanding the intrinsic reactivity of its electrophilic and nucleophilic sites is paramount to harnessing its full synthetic potential.

Electronic Structure and Reactivity Analysis

The reactivity of **3-chloro-2-cyanopyridine** is governed by the interplay of inductive and resonance effects of its substituents on the inherently electron-deficient pyridine ring.

Molecular Properties

A summary of the key physical and chemical properties of **3-chloro-2-cyanopyridine** is presented below.

Property	Value	Reference
Chemical Formula	C ₆ H ₃ ClN ₂	[3]
Molecular Weight	138.55 g/mol	[4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	62-65 °C	[1]
CAS Number	38180-46-0	[3]
Solubility	Good solubility in organic solvents like ethanol and acetone; slightly soluble in water.	[1]

Deep Dive into Electron Density Distribution

To comprehend the molecule's reactivity, one must analyze the electronic influence of each component:

- Pyridine Nitrogen: As the most electronegative atom in the ring, the nitrogen atom strongly withdraws electron density via induction (-I effect), significantly reducing the aromaticity and

electron density of the ring carbons, especially at the α (C2, C6) and γ (C4) positions.

- Cyano Group (-CN): Positioned at C2, the nitrile group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M effect). It further depletes electron density from the ring, enhancing its electrophilic character.
- Chloro Group (-Cl): Located at C3, the chlorine atom withdraws electron density through its strong -I effect, while contributing minimal electron density through its +M (resonance) effect. The net result is further deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack.

This confluence of electron-withdrawing effects renders the pyridine ring highly electrophilic (electron-poor), making it susceptible to attack by nucleophiles. Conversely, the lone pairs of electrons on the pyridine and nitrile nitrogen atoms confer nucleophilic (electron-rich) character to these specific sites.

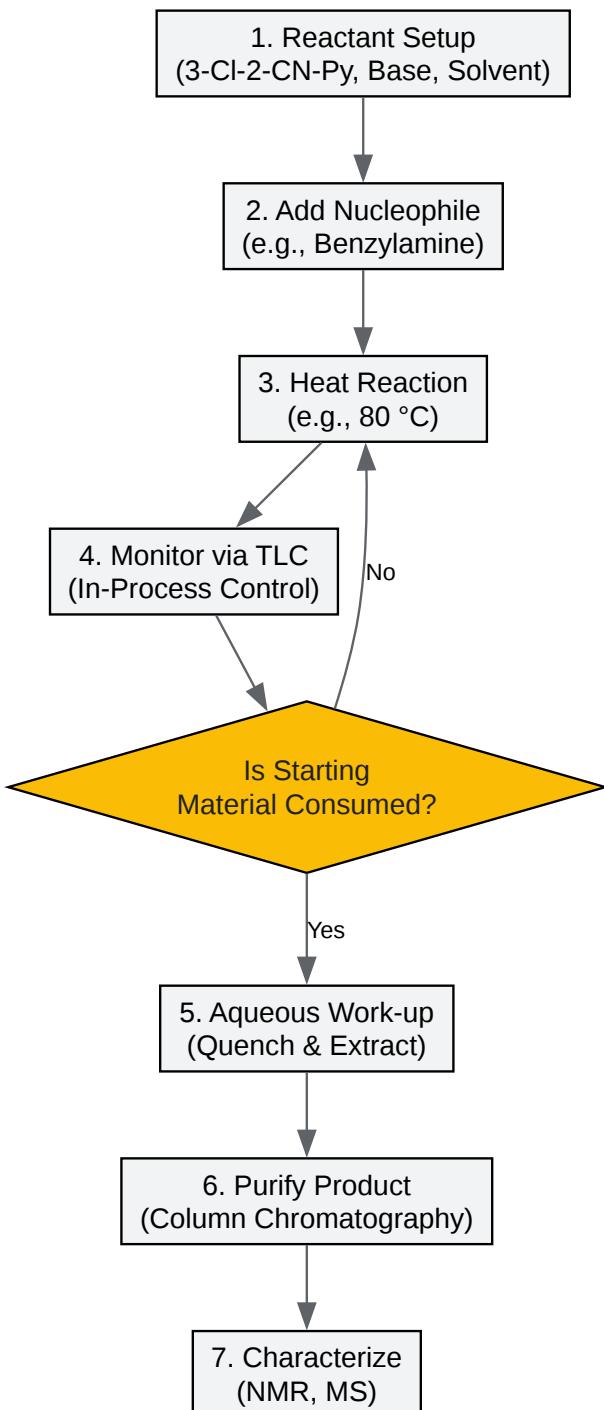


Diagram 2: General Workflow for SNAr Protocol

Diagram 3: Key Transformations of the Nitrile Group

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloropyridine-2-carbonitrile | C₆H₃CIN₂ | CID 818258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloronicotinonitrile | C₆H₃CIN₂ | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Electrophilic and nucleophilic sites of 3-Chloro-2-cyanopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015407#electrophilic-and-nucleophilic-sites-of-3-chloro-2-cyanopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com